molecular formula C12H13IO5 B474827 Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate CAS No. 428490-71-5

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Cat. No.: B474827
CAS No.: 428490-71-5
M. Wt: 364.13g/mol
InChI Key: ZHWASNOLNDLDCX-UHFFFAOYSA-N
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Description

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a useful research compound. Its molecular formula is C12H13IO5 and its molecular weight is 364.13g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWASNOLNDLDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1I)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling of Iodinated Vanillin Derivatives: A Technical Guide to Solvent Selection and Thermodynamic Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Data and Thermodynamic Profiling of Iodinated Vanillin Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Process Chemists and Formulation Scientists

Executive Summary

The precise solubility profile of iodinated vanillin derivatives—specifically 5-iodovanillin (5-IV) —is a critical parameter often absent from standard physicochemical databases. Unlike its parent compound vanillin, whose thermodynamic behavior is well-documented, 5-IV presents unique solubility challenges due to the introduction of a heavy, lipophilic halogen atom at the C-5 position.

This guide provides a definitive technical framework for researchers. It synthesizes available qualitative data from synthetic literature with a rigorous, self-validating protocol for generating quantitative solubility curves. By adopting the Laser Monitoring Observation Technique and the Modified Apelblat Model , researchers can accurately predict saturation points essential for reaction optimization (e.g., Suzuki-Miyaura couplings) and purification via recrystallization.

Chemical Context & Physicochemical Properties

The Target Analyte: 5-Iodovanillin[1][2][3][4][5]
  • IUPAC Name: 4-hydroxy-3-iodo-5-methoxybenzaldehyde[1]

  • CAS: 5438-36-8[2][3]

  • Molecular Weight: 278.04 g/mol

  • Structural Impact of Iodination: The addition of iodine increases the molecule's lipophilicity (LogP) compared to vanillin. This modification significantly reduces aqueous solubility and alters interaction parameters (

    
    ) in hydrogen-bonding solvents.
    
Qualitative Solubility Matrix

Based on synthetic isolation protocols and electrophilic aromatic substitution workflows, the following solubility profile is established for 5-IV:

Solvent ClassRepresentative SolventsSolubility Behavior (25°C)Process Application
Polar Aprotic DMF, DMSOHigh (>100 mg/mL)Reaction medium for O-alkylation; Heck coupling.
Polar Protic Ethanol, Methanol, IPAModerate (Temp. Dependent)Primary solvents for recrystallization (high solubility at boiling point).
Chlorinated Dichloromethane, ChloroformGood Extraction phases during workup.
Aqueous Water (pH < 7)Very Low / Insoluble Anti-solvent for precipitation.
Aqueous Base NaOH (1N)High (as Phenolate salt)Chemical dissolution via deprotonation.

Technical Insight: The standard purification method for 5-IV involves dissolution in boiling ethanol followed by the addition of water until turbidity is observed (cloud point), utilizing the steep solubility differential between hot and cold ethanol/water mixtures [1, 2].

Theoretical Framework: Thermodynamic Modeling

To transition from qualitative observations to predictive process engineering, solubility data must be modeled mathematically. The Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (


) with temperature (

) for vanillin derivatives in organic solvents [3, 4].
The Modified Apelblat Equation

This semi-empirical model accounts for the non-ideal behavior of solid-liquid equilibrium better than the simple van't Hoff equation:



  • 
     : Mole fraction solubility of 5-iodovanillin.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[4][5][6]
    
  • 
     : Empirical parameters derived from experimental regression.
    
    • Parameter B is related to the enthalpy of solution.[7]

    • Parameter C accounts for the temperature dependence of the heat capacity difference.

Thermodynamic Parameters

Once the solubility curve is fitted, the fundamental thermodynamic functions of dissolution are derived:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with T).
  • Entropy of Solution (

    
    ): 
    
    
    
    

Experimental Protocol: Laser Monitoring Observation Technique

Standard "shake-flask" methods are prone to sampling errors and temperature fluctuations. For high-precision solubility curves required in drug development, the Dynamic Laser Monitoring Method is the self-validating standard.

Methodology Diagram

SolubilityProtocol Start Start: Solvent & Solute Prep Mix Create Synthetic Mixture (Known Mass Ratio) Start->Mix Heat Heat to Dissolution (T > Saturation) Mix->Heat Cool Controlled Cooling (-0.1 K/min) Heat->Cool Laser Laser Transmissivity Monitoring Cool->Laser Detect Nucleation Detection (Transmissivity Drop) Laser->Detect Laser Intensity < Threshold Detect->Heat Re-verify (Hysteresis Check) Repeat Repeat for Multiple Concentrations Detect->Repeat Model Fit to Apelblat Equation Repeat->Model

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination. This method eliminates filtration steps, preserving equilibrium integrity.

Step-by-Step Procedure
  • Preparation: Accurately weigh 5-iodovanillin (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • System Setup: Insert a laser source (e.g., He-Ne, 632.8 nm) on one side of the vessel and a photoelectric detector on the opposite side.

  • Dissolution: Heat the mixture until the solid is completely dissolved and laser transmissivity is maximum (

    
    ).
    
  • Equilibrium Approach: Cool the solution slowly (rate

    
     K/min) to minimize the Metastable Zone Width (MSZW).
    
  • Detection: Record the temperature (

    
    ) at which the laser intensity drops significantly (indicating nucleation/turbidity).
    
  • Validation: Re-heat and re-cool to confirm

    
     is within 
    
    
    
    K.
  • Calculation: Convert mass ratios to mole fraction (

    
    ):
    
    
    
    

Process Application: Recrystallization Strategy

The primary industrial application of this solubility data is the purification of 5-IV from reaction byproducts (unreacted vanillin, di-iodovanillin).

Solvent Screening Logic

Based on the "like dissolves like" principle and experimental data for vanillin derivatives [5]:

  • Primary Solvent (Good): Ethanol or Isopropanol.

    • Why: High temperature coefficient of solubility. 5-IV is highly soluble at boiling (

      
      C) but crystallizes upon cooling.
      
  • Anti-Solvent (Poor): Water.

    • Why: 5-IV is hydrophobic. Adding water increases the polarity of the medium, forcing the non-polar iodinated derivative out of solution while keeping polar impurities (salts, catalysts) dissolved.

Purification Workflow Diagram

Recrystallization Crude Crude 5-IV Solid Dissolve Dissolve in Boiling EtOH (Min. Volume) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AddWater Add Warm Water (To Cloud Point) Filter->AddWater Cool Cool to 4°C (Slow Ramp) AddWater->Cool Recover Vacuum Filtration & Drying Cool->Recover

Figure 2: Optimized recrystallization workflow for 5-iodovanillin based on solubility differentials in Ethanol/Water systems.

References

  • PierpaLab. (2025).[8] 5-iodovanillin synthesis and purification. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-iodovanillin via electrophilic aromatic substitution. Retrieved from [Link]

  • Noubigh, A., & Oueslati, M. H. (2014).[7] Measurement and Modeling of the Solubility of Vanillin in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences, 8(9), 396-403.[7] Retrieved from [Link]

  • Shakeel, F., et al. (2015). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Food Chemistry, 180, 244-248. Retrieved from [Link]

  • Markovich, R., et al. (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin.[9] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Applications of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Functional" Scaffold

In modern medicinal chemistry, the value of an intermediate is defined by its orthogonality—the ability to modify specific sites without affecting others. Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate (herein referred to as EFIMA ) represents a high-value "tri-functional" scaffold derived from the vanilloid class.

It offers three distinct reactive handles:

  • Electrophilic Aldehyde (C4): Gateway for reductive aminations, Wittig olefination, and heterocycle condensations.

  • Aryl Iodide (C2): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

  • Aliphatic Ester (O-Linker): A masked carboxylic acid suitable for peptide conjugation or solubility modulation.

This guide details the synthesis, validation, and strategic application of EFIMA in drug discovery, specifically focusing on its role as a linker in peptidomimetics and a precursor for fused heterocyclic cores.

Chemical Architecture & Synthesis Strategy

Retrosynthetic Analysis

The synthesis of EFIMA relies on the regioselective functionalization of Vanillin (4-hydroxy-3-methoxybenzaldehyde). Direct alkylation of vanillin followed by iodination is problematic due to electronic directing effects. Therefore, the iodination-first strategy is the industry standard to ensure the iodine installs at the ortho position relative to the phenol (C5 of the vanillin ring, which becomes C2 in the IUPAC numbering of the ether).

Validated Synthesis Protocol

The following protocol is optimized for reproducibility and yield, utilizing Cesium Carbonate (


) to enhance the nucleophilicity of the phenoxide ion [1].
Step 1: Iodination of Vanillin
  • Reagents: Vanillin, Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl), Ethanol.[1]

  • Mechanism: Electrophilic aromatic substitution via in-situ generation of iodonium species (

    
    ).
    
  • Protocol:

    • Dissolve Vanillin (1.0 eq) and NaI (1.3 eq) in Ethanol (0.2 M).

    • Cool to 0°C. Dropwise add aqueous NaOCl (commercial bleach, 1.3 eq) over 20 mins.

    • Critical Control Point: Maintain temperature <5°C to prevent over-oxidation of the aldehyde to acid.

    • Quench with Sodium Thiosulfate (

      
      ). Acidify with HCl to precipitate 5-Iodovanillin .
      
    • Yield Target: >85% (Yellow/Tan solid).

Step 2: Williamson Ether Synthesis (Formation of EFIMA)
  • Reagents: 5-Iodovanillin, Ethyl Bromoacetate,

    
    , Acetone (anhydrous).[2]
    
  • Rationale:

    
     is preferred over 
    
    
    
    due to the "Cesium Effect," where the larger cation radius disrupts tight ion pairing, increasing the solubility and reactivity of the phenoxide anion in organic solvents [1].

Detailed Workflow:

  • Charge: To a round-bottom flask, add 5-Iodovanillin (1.0 eq) and anhydrous Acetone (15 mL/g).

  • Activation: Add

    
     (1.3 eq). Stir at Room Temperature (RT) for 15 mins. The solution will darken as the phenoxide forms.
    
  • Alkylation: Add Ethyl Bromoacetate (1.5 eq) dropwise.

  • Reflux: Heat to reflux (

    
    ) for 60–90 minutes. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Evaporate acetone. Resuspend residue in DCM/Water. Wash organic layer with Brine. Dry over

    
    .[3][4]
    
  • Purification: Recrystallize from Ethanol or flash chromatography (DCM elution).

  • Product: Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate (Pale yellow solid).[2]

Structural Validation (Self-Validating Metrics)

To ensure the integrity of the scaffold before downstream application, verify these NMR signatures:

NucleiShift (

ppm)
MultiplicityAssignmentDiagnostic Value
1H 9.89Singlet (1H)-CHOConfirms Aldehyde Intact (Not oxidized)
1H 7.95, 7.55Doublets (1H ea)Ar-HConfirms 1,2,3,5-substitution pattern (Iodine placement)
1H 4.85Singlet (2H)-O-CH2-COConfirms Alkylation success
1H 4.23Quartet (2H)-CH2- (Ethyl)Confirms Ester presence
13C 92.4SingletC-ICarbon attached to Iodine (High field shift)

Medicinal Chemistry Applications

Application A: Peptidomimetic Linker Synthesis

EFIMA is extensively used to synthesize GLP-1 analogs and other peptide therapeutics where albumin binding is required to extend half-life. The scaffold acts as a rigid linker connecting the peptide (via the acid) to a lipophilic tail or another pharmacophore (via the aldehyde/amine) [2].

  • Workflow:

    • Hydrolysis: LiOH/THF converts the ethyl ester to the free carboxylic acid.

    • Coupling: Standard EDC/HOBt coupling attaches the acid to the N-terminus of a peptide or lysine side chain.

    • Reductive Amination: The aldehyde reacts with a fatty amine (e.g., octylamine) +

      
       to install a lipophilic tail.
      
Application B: Benzofuran Scaffolds via Intramolecular Cyclization

Benzofurans are privileged structures in kinase inhibitors. EFIMA serves as a precursor to 2-carboxybenzofurans via a Rap-Stoermer-type condensation or transition-metal catalyzed cyclization [3].

  • Mechanism: The aldehyde (electrophile) and the methylene of the ether (nucleophile, if activated) or the iodine (via Pd-catalysis) can facilitate ring closure.

  • Utility: This generates 7-methoxy-benzofuran derivatives, a core found in potent antioxidants and anti-inflammatory agents.

Application C: Biaryl Synthesis via Suzuki-Miyaura Coupling

The C2-Iodine is highly labile toward Pd(0) insertion. This allows the attachment of aryl or heteroaryl groups before modifying the aldehyde or ester, enabling the construction of focused libraries for SAR (Structure-Activity Relationship) studies [4].

Visualized Workflows

Synthesis & Divergent Application Map

The following diagram illustrates the synthesis of EFIMA and its three primary divergent pathways in drug discovery.

EFIMA_Pathways Vanillin Vanillin (Starting Material) Iodovanillin 5-Iodovanillin (Intermediate) Vanillin->Iodovanillin NaI, NaOCl (Iodination) EFIMA ETHYL (4-FORMYL-2-IODO- 6-METHOXYPHENOXY)ACETATE (Core Scaffold) Iodovanillin->EFIMA Ethyl Bromoacetate Cs2CO3, Acetone Biaryl Biaryl Scaffolds (Suzuki Coupling) EFIMA->Biaryl Ar-B(OH)2 Pd(PPh3)4 Linker Peptide Linkers (Hydrolysis -> Amide) EFIMA->Linker 1. LiOH 2. Peptide Coupling Benzofuran Benzofuran Cores (Cyclization) EFIMA->Benzofuran Base/Heat Intramol. Condensation

Caption: Figure 1. Synthesis of EFIMA from Vanillin and its divergent applications in generating biaryls, peptide linkers, and benzofuran heterocycles.

Safety & Handling Protocols

  • Lachrymator Warning: Ethyl bromoacetate is a potent lachrymator (tear gas agent). All transfers involving this reagent must occur in a high-velocity fume hood.

  • Alkylating Agent: EFIMA and its precursors are alkylating agents. Double-glove (Nitrile) and use specific deactivation solutions (dilute ammonia or thiosulfate) for spill cleanup.

  • Light Sensitivity: The organoiodide moiety is light-sensitive. Store the final product in amber vials under Argon at 4°C to prevent deiodination or radical degradation.

References

  • National Center for Biotechnology Information (NCBI). (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin.[5] PMC3319084. Retrieved from [Link]

  • Organic Syntheses. (2004). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes.[6] Org.[5][7][8][9][10] Synth. 2004, 81, 195. Retrieved from [Link]

Sources

Methodological & Application

Procedure for alkylation of 5-iodovanillin with ethyl bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Basis

1.1 Overview This technical guide details the protocol for the regioselective O-alkylation of 5-iodovanillin (3-methoxy-4-hydroxy-5-iodobenzaldehyde) using ethyl bromoacetate via a Williamson ether synthesis. This transformation is a critical step in synthesizing complex pharmacological scaffolds, particularly for cardiovascular and antineoplastic agents where the vanilloid core serves as a privileged structure.

1.2 Mechanistic Insight The reaction proceeds via an


 (Substitution Nucleophilic Bimolecular) mechanism.[1][2]
  • Deprotonation: The weak acidity of the phenolic hydroxyl group (

    
    ) allows deprotonation by a carbonate base (
    
    
    
    or
    
    
    ) to generate the phenoxide anion.
  • Nucleophilic Attack: The generated phenoxide acts as a nucleophile, attacking the

    
    -carbon of ethyl bromoacetate, displacing the bromide leaving group.
    

Critical Consideration: 5-Iodovanillin presents a unique steric challenge. The bulky iodine atom at the C5 position and the methoxy group at C3 create a sterically congested environment around the C4 hydroxyl group. Consequently, standard "textbook" conditions (e.g., weak bases in protic solvents) often result in poor conversion. This protocol utilizes a polar aprotic solvent (DMF) and elevated temperature to overcome the activation energy barrier imposed by steric hindrance.

Part 2: Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[3][4][5]Role
5-Iodovanillin 278.041.0Substrate
Ethyl Bromoacetate 167.001.2 - 1.5Electrophile
Potassium Carbonate (

)
138.212.0 - 2.5Base
DMF (Anhydrous) 73.09--Solvent (0.2 M)
Potassium Iodide (KI) 166.000.1 (Cat.)Catalyst (Finkelstein)

Scientist's Note: While literature often cites acetone reflux, yields are frequently low (~50%) due to insufficient thermal energy to drive the reaction to completion against the steric bulk of the iodine. DMF at 60-80°C is the superior industrial choice. Catalytic KI is added to facilitate an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

Step-by-Step Procedure (Primary Method: DMF/ )

Step 1: Reaction Setup

  • Charge a dry round-bottom flask (equipped with a magnetic stir bar) with 5-iodovanillin (1.0 eq) and anhydrous

    
      (2.0 eq).
    
  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M (relative to the substrate).

  • Stir the suspension at room temperature for 15–30 minutes. Why? This "pre-activation" step ensures complete deprotonation of the phenol before the electrophile is introduced, minimizing side reactions.

Step 2: Alkylation

  • Add ethyl bromoacetate (1.2 eq) dropwise via syringe.

  • (Optional) Add catalytic KI (10 mol%).

  • Heat the reaction mixture to 60°C under an inert atmosphere (

    
     or Ar).
    
  • Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 7:3) or HPLC.

    • Target Time: 2–4 hours.[6]

    • Endpoint: Disappearance of the starting phenol spot (

      
      ) and appearance of the less polar product spot (
      
      
      
      ).

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • Observation: The product often precipitates as a solid upon hitting the water.

  • If solid forms: Filter the precipitate, wash copiously with water to remove DMF, and dry under vacuum.

  • If oil forms: Extract with Ethyl Acetate (3x).[7] Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • Recrystallization: If the crude product is solid, recrystallize from Ethanol/Water or hot Isopropanol.

  • Flash Chromatography: If necessary, purify on silica gel eluting with a gradient of Hexanes

    
     20% Ethyl Acetate/Hexanes.
    

2.3 Characterization Data (Expected)

  • Appearance: White to pale yellow solid.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    
    
    9.85 (s, 1H, CHO), 7.85 (d, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 4.80 (s, 2H, O-CH
    
    
    -CO), 4.25 (q, 2H, O-CH
    
    
    -CH
    
    
    ), 3.95 (s, 3H, OMe), 1.30 (t, 3H, CH
    
    
    ).
  • MS (ESI): m/z calculated for

    
    : 365.0; found 365.1.
    

Part 3: Visualization & Logic

Reaction Mechanism & Pathway

ReactionMechanism Substrate 5-Iodovanillin (Substrate) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate TS Transition State (SN2 Attack) Intermediate->TS + Reagent Reagent Ethyl Bromoacetate (Electrophile) Reagent->TS Product Ethyl 2-(4-formyl-2-iodo- 6-methoxyphenoxy)acetate TS->Product -KBr

Caption: Figure 1. Mechanistic pathway of the Williamson ether synthesis. The phenoxide intermediate attacks the alkyl halide in a concerted


 step.
Experimental Workflow

Workflow Start Start: 5-Iodovanillin + K2CO3 Solvent Add DMF (0.2M) Stir 30 min @ RT Start->Solvent Addition Add Ethyl Bromoacetate (Optional: cat. KI) Solvent->Addition Reaction Heat to 60°C 2-4 Hours Addition->Reaction Check TLC Check Complete? Reaction->Check Check->Reaction No (Continue Heating) Quench Pour into Ice Water Check->Quench Yes Precipitate Solid Precipitate? Quench->Precipitate Filter Filtration & Wash Precipitate->Filter Yes Extract Extract (EtOAc) Wash (Brine) Dry (Na2SO4) Precipitate->Extract No (Oily) Final Pure Product Filter->Final Extract->Final

Caption: Figure 2. Decision-tree workflow for the synthesis and isolation of the target ether.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of Iodine/Methoxy groups.Increase temperature to 80°C; Add 10 mol% KI (Finkelstein catalyst).
O-Alkylation vs C-Alkylation Solvent polarity issues.Ensure DMF is used (promotes O-alkylation). Avoid protic solvents which solvate the anion too strongly.
Hydrolysis of Ester Presence of water/hydroxide.[4][8]Use anhydrous

and dry DMF. Avoid strong hydroxide bases (NaOH/KOH) which hydrolyze the ethyl ester.
Lachrymatory Fumes Ethyl bromoacetate volatility.Handle all reagents in a fume hood. Quench glassware with dilute ammonia or thiosulfate.

References

  • Source of specific reaction conditions using acetone/reflux.
  • Source for general phenol alkyl
  • National Institutes of Health (NIH). (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC. Retrieved February 21, 2026, from [Link]

    • Validation of 5-iodovanillin reactivity and alkylation p
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 21, 2026, from [Link]

    • Found

Sources

Application Note: Chemoselective Hydrolysis of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Strategy

Objective: To hydrolyze the ethyl ester moiety of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate to its corresponding carboxylic acid without degrading the sensitive aldehyde (formyl) group or dehalogenating the aryl iodide.

The Challenge: This substrate presents a "Chemoselectivity Triad" challenge:

  • Aldehyde Sensitivity: The C-4 formyl group is non-enolizable.[1] In the presence of strong, concentrated base (e.g., 5M NaOH), it is highly susceptible to the Cannizzaro reaction (disproportionation into alcohol and acid).

  • Aryl Iodide Stability: While generally stable, the C-2 iodine atom renders the ring electron-rich but also susceptible to metal-catalyzed dehalogenation if reagents are impure.

  • Solubility: The combination of the lipophilic iodine and the aromatic core makes the starting material poorly soluble in pure aqueous media, necessitating a biphasic or co-solvent system.

The Solution: The protocol below utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water co-solvent system.[2] LiOH is preferred over NaOH/KOH for high-value intermediates because the lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to facilitate nucleophilic attack by hydroxide, allowing the reaction to proceed at lower temperatures and base concentrations.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The reaction follows a standard B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.

  • Substrate: Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate[3][4]

  • Reagent: LiOH·H₂O (Lithium Hydroxide Monohydrate)

  • Solvent: THF:H₂O (3:1 v/v)

  • Product: (4-formyl-2-iodo-6-methoxyphenoxy)acetic acid

Reaction Scheme Logic (DOT Visualization)

ReactionScheme cluster_conditions Critical Conditions SM Starting Material (Ethyl Ester) Inter Tetrahedral Intermediate SM->Inter + LiOH / THF / H2O Nucleophilic Attack Salt Lithium Carboxylate (Water Soluble) Inter->Salt - EtOH Elimination Prod Final Product (Carboxylic Acid) Salt->Prod + HCl (1M) Acidification (pH 2-3) C1 Temp: 0°C to RT C2 Avoid pH > 12

Figure 1: Step-wise mechanistic pathway from ester to free acid.

Detailed Experimental Protocol

Method A: Mild Hydrolysis (Recommended)

Best for: Small scale (<5g), high-purity requirements, and maximizing aldehyde recovery.

Reagents & Equipment
  • Substrate: 1.0 equivalent

  • Base: LiOH[2][5][6][7]·H₂O (2.5 equivalents)

  • Solvent: Tetrahydrofuran (THF) (HPLC Grade) and Deionized Water.

  • Acid: 1M HCl (aqueous).

Step-by-Step Procedure
  • Solubilization:

    • Dissolve the ester substrate in THF (10 mL per gram of substrate).

    • Note: Ensure the solid is completely dissolved. The iodine atom significantly increases lipophilicity; if the solution is cloudy, add more THF.

  • Base Addition:

    • Dissolve LiOH·H₂O (2.5 eq) in Deionized Water (volume equal to 1/3 of the THF volume).

    • Add the aqueous LiOH solution dropwise to the THF solution at 0°C (ice bath) with vigorous stirring.

    • Reasoning: Adding cold base prevents localized heating and suppresses side reactions (aldol condensation/Cannizzaro) at the aldehyde site.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor by TLC (System: 50% Ethyl Acetate in Hexanes).

    • Endpoint: Disappearance of the non-polar ester spot (Rf ~0.6-0.8) and appearance of the baseline spot (carboxylate salt).

    • Time: Typically 1–3 hours.

  • Workup (The "Acid Switch"):

    • Evaporation: Remove the bulk of THF under reduced pressure (Rotavap) at <40°C. Do not distill to dryness; leave the aqueous slurry.

    • Washing (Impurity Removal): Dilute the aqueous residue with water. Wash once with Diethyl Ether or Ethyl Acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with stirring until pH 2–3 is reached.

    • Observation: The product should precipitate as a white to off-white solid.

  • Isolation:

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake with cold water (3x) to remove residual Lithium salts.

    • Dry under vacuum at 45°C.

Method B: Scale-Up Hydrolysis (Alternative)

Best for: Large scale (>10g) or cost-sensitive operations.

  • Modification: Replace LiOH/THF with NaOH (2.0 eq) in Methanol/Water (2:1) .

  • Critical Caution: Methanol is a nucleophile. If the reaction is left too long or heated, transesterification (Ethyl

    
     Methyl ester) can compete with hydrolysis. Monitor strictly.
    
  • Temperature: Keep strictly at 0°C–10°C. Do not heat.

Purification & Characterization

If the precipitated product is slightly colored (yellow/brown due to iodine trace oxidation), perform a recrystallization.[8]

  • Solvent System: Ethanol/Water or Isopropanol/Water.

  • Protocol: Dissolve in minimum hot alcohol, add hot water until turbid, cool slowly to 4°C.

Expected Analytical Data
ParameterExpected Value/ObservationNotes
Appearance White to pale yellow solidDarkening indicates I₂ liberation (store in dark).
¹H NMR (DMSO-d₆)

12.0–13.0 ppm (br s, 1H)
Carboxylic Acid proton (disappears with D₂O).
¹H NMR (Aldehyde)

9.8–9.9 ppm (s, 1H)
Confirm this peak is sharp and integrated to 1H.
¹H NMR (Linker)

4.7–4.8 ppm (s, 2H)

singlet.
Solubility Soluble in DMSO, MeOH, dilute base.Insoluble in water (acid form).

Troubleshooting & Decision Logic

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Check TLC of Crude Start->CheckTLC SM_Left Starting Material Visible? CheckTLC->SM_Left Ald_Gone Aldehyde Peak Missing (NMR/IR)? CheckTLC->Ald_Gone Solubility Was SM fully dissolved? SM_Left->Solubility Yes AddTHF Action: Add more THF Increase stirring Solubility->AddTHF No (Cloudy) TimeTemp Action: Increase Time (Do NOT heat >40°C) Solubility->TimeTemp Yes Cannizzaro Cause: Cannizzaro Reaction (Base too strong) Ald_Gone->Cannizzaro Yes Fix_Base Action: Switch to LiOH Keep Temp < 5°C Cannizzaro->Fix_Base

Figure 2: Troubleshooting logic for common hydrolysis failures.

References

  • General Ester Hydrolysis: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for ester cleavage).
  • Synthesis of Iodinated Vanillin Derivatives: L. J. H. L. et al. (2010). Synthesis of 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E. (Provides analogous conditions for vanillin-based phenoxyacetic acids).

  • Aldehyde Stability in Base: Geissman, T. A. (1944). The Cannizzaro Reaction. Organic Reactions.[1][8][9][10] (Foundational text on aldehyde disproportionation risks).

  • Lithium Hydroxide Specificity: Feske, B. D., & Santra, S. (2005). LiOH-mediated hydrolysis of esters.[2] Tetrahedron Letters. (Highlights the mild nature of LiOH for sensitive substrates).

  • Substrate Synthesis Reference: ChemicalBook Entry: Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate. (Confirms structure and stability profile).

Sources

Using Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate in Heterocyclic Scaffold Assembly

Executive Summary

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate (CAS: 428490-71-5) represents a high-value "trifunctional" building block for diversity-oriented synthesis (DOS). Unlike simple vanillin derivatives, this molecule integrates three distinct reactive handles—an aryl iodide , a formyl group (aldehyde) , and an ester-functionalized ether —onto an electron-rich aromatic core.

This guide details the protocols for synthesizing this building block and utilizing it to access privileged heterocyclic pharmacophores, specifically benzofurans , quinazolines , and biaryl scaffolds . The protocols herein are designed for high reproducibility, emphasizing the specific electronic effects of the methoxy/iodo substitution pattern.

Molecule Profile & Reactivity Analysis

FeatureChemical MoietySynthetic Utility
A Aryl Iodide (-I) Site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). The iodine at the ortho position to the ether is critical for cyclization strategies.
B Formyl Group (-CHO) "Anchor" for condensation reactions (Knoevenagel, Schiff base formation) to generate nitrogen heterocycles (imidazoles, quinazolines).
C Ethyl Acetate Side Chain Provides a 2-carbon linker for cyclization. Can act as a nucleophile (via enolate) or electrophile (ester carbonyl) in intramolecular ring closures.
D Methoxy Group (-OMe) Electron-Donating Group (EDG). Increases electron density of the ring, facilitating oxidative cyclizations but potentially requiring optimized oxidative addition conditions for Pd-catalysis.

Protocol A: Synthesis of the Building Block

Before heterocyclic assembly, the core building block must be synthesized from commercially available Vanillin. This is a two-step sequence: Iodination followed by O-alkylation.

Step 1: Iodination of Vanillin (Synthesis of 5-Iodovanillin)

Rationale: Direct iodination is regioselective for the 5-position due to the directing effects of the hydroxyl and methoxy groups.

Reagents:

  • Vanillin (1.0 eq)

  • Potassium Iodide (KI) (1.3 eq)

  • Sodium Hypochlorite (NaOCl, household bleach, ~5%) or Oxone®

  • Solvent: Ethanol/Water (95:5)

Procedure:

  • Dissolve Vanillin (e.g., 10 g) and KI (14.2 g) in Ethanol (250 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NaOCl solution dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent over-oxidation.

  • Stir at room temperature for 1 hour. The solution will turn dark brown (iodine generation).

  • Quench with saturated Sodium Thiosulfate (Na₂S₂O₃) until the yellow color fades.

  • Acidify with 2M HCl to precipitate the product.

  • Filter the pale yellow solid and recrystallize from Ethanol/Water.

    • Target Yield: 65–80%

    • Melting Point: 183–185°C

Step 2: O-Alkylation (Synthesis of Target Molecule)

Rationale: The phenolic oxygen is alkylated with ethyl bromoacetate. The use of a mild base (K₂CO₃ or Cs₂CO₃) prevents side reactions with the aldehyde or iodine.

Reagents:

  • 5-Iodovanillin (1.0 eq)

  • Ethyl Bromoacetate (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.3 eq) or K₂CO₃ (2.0 eq)

  • Solvent: Acetone (Reagent Grade) or DMF

Procedure:

  • Charge a round-bottom flask with 5-Iodovanillin (5.0 g, 18 mmol) and Acetone (100 mL).

  • Add Cs₂CO₃ (7.6 g, 23.4 mmol). Stir for 10 minutes to form the phenoxide.

  • Add Ethyl Bromoacetate (3.0 mL, 27 mmol) dropwise.

  • Reflux the mixture (approx. 56°C) for 1–2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate acetone. Add water (100 mL) and extract with Dichloromethane (DCM) (2 x 100 mL).

  • Wash organic phase with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, DCM eluent) or recrystallization from EtOH/Hexanes.

    • Target Yield: 85–92%

    • Appearance: Yellow/White solid.

Protocol B: Benzofuran Synthesis (Sonogashira-Cyclization)

This is the primary application for this building block. The ortho-iodo ether motif allows for a "one-pot" Sonogashira coupling followed by cyclization to form 2-substituted benzofurans.

Mechanism:

  • Coupling: Pd-catalyzed alkynylation at the Iodine position.

  • Cyclization: The oxygen of the ether side chain (or the carbonyl oxygen, depending on specific conditions) attacks the activated alkyne. Note: In this specific substrate, the ethyl acetate group often remains intact as a side chain, while the furan ring closes via the aldehyde oxygen if a different condensation route is used. However, the standard route below uses the Iodine and a terminal alkyne to build the furan ring.

Reagents:

  • Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 eq)

  • Solvent: DMF or THF

Step-by-Step Protocol:

  • Degassing: In a Schlenk tube, dissolve the building block (1 mmol) in dry DMF (5 mL). Degas with Argon for 15 mins.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂, CuI, and Et₃N under Argon flow.

  • Alkyne Addition: Add Phenylacetylene (1.2 mmol) via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Observation: The reaction mixture will darken.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Copper, then brine.

  • Purification: Column chromatography (Hexane/EtOAc).

Outcome: This yields a 2-substituted benzofuran retaining the formyl and acetate side chains, allowing for further derivatization (e.g., reductive amination of the aldehyde).

Protocol C: Nitrogen Heterocycle Formation (Quinazolines)

The aldehyde functionality allows the molecule to serve as a precursor for fused nitrogen heterocycles, valuable in kinase inhibitor discovery.

Reagents:

  • Building Block (1.0 eq)

  • 2-Aminobenzophenone (1.0 eq)

  • Catalyst: p-TsOH (10 mol%) or Molecular Iodine (I₂)

  • Solvent: Ethanol or Toluene

Procedure:

  • Mix the Building Block and 2-Aminobenzophenone in Ethanol.

  • Add catalyst (p-TsOH).

  • Reflux for 6–8 hours.

  • Mechanism: Schiff base formation followed by oxidative cyclization.

  • Result: A Quinazoline scaffold incorporating the iodo-methoxy-phenoxy-acetate moiety.

Visualized Workflows (Graphviz)

The following diagrams illustrate the synthesis logic and the divergent pathways available from this building block.

G Vanillin Vanillin (Starting Material) Iodovanillin 5-Iodovanillin (Intermediate) Vanillin->Iodovanillin NaI, NaOCl (Iodination) Target Ethyl (4-formyl-2-iodo- 6-methoxyphenoxy)acetate (THE BUILDING BLOCK) Iodovanillin->Target Ethyl bromoacetate Cs2CO3 (Alkylation) Benzofuran Benzofurans (via Sonogashira) Target->Benzofuran Terminal Alkyne Pd/Cu cat. Quinazoline Quinazolines (via Condensation) Target->Quinazoline Diamine/NH2 -H2O Biaryl Biaryl Scaffolds (via Suzuki) Target->Biaryl Ar-B(OH)2 Pd(0)

Figure 1: Divergent synthesis workflow starting from Vanillin to the Target Building Block and subsequent heterocycles.

Mechanism Start Target Molecule (Ar-I) OxAdd Oxidative Addition (Pd inserts into C-I) Start->OxAdd Pd(0) Transmetal Transmetallation (Cu-Acetylide enters) OxAdd->Transmetal Cu-C≡C-R RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Cyclization Cyclization (Ring Closure) RedElim->Cyclization Intramolecular Product 2-Substituted Benzofuran Cyclization->Product

Figure 2: Mechanistic pathway for the Sonogashira-mediated benzofuran synthesis.

Optimization & Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield in Step 2 (Alkylation) Incomplete deprotonation of phenol.Ensure Cs₂CO₃ is dry. Switch solvent to DMF if Acetone reflux is too slow.
Debromination/Deiodination Over-reduction during Pd catalysis.Use mild bases (K₃PO₄). Avoid H₂ sources. Ensure Argon atmosphere is strict.
Aldehyde Oxidation Air exposure during workup.Work quickly. Store intermediate under N₂/Ar in the freezer.
Incomplete Cyclization Steric hindrance of the ester group.Increase reaction temperature (100°C) or switch to microwave heating (120°C, 20 mins).

References

  • Synthesis of 5-Iodovanillin: Doxsee, K. M., & Hutchison, J. E. (2004). Green Organic Chemistry: Strategies, Tools, and Laboratory Experiments.
  • Alkylation Protocol: ChemicalBook. (n.d.). Synthesis of ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate. Retrieved from

  • Benzofuran via Sonogashira: Palesch, J. J., et al. (2019). "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles." Green Chemistry Letters and Reviews, 12(2), 116-123.

  • Heterocycle Diversity from Vanillin: Gendron, T. (2022).[1][2] "Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles."[1][3] Frontiers in Chemistry, 10.

  • Alkylation of Eugenol (Analogous Protocol): Walisongo. (n.d.). Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate. Retrieved from

Sources

Application Note: Chemoselective Sonogashira Coupling of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the protocol for the Sonogashira cross-coupling of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate , a highly functionalized 5-iodovanillin derivative, with terminal alkynes.

Introduction & Strategic Significance

The substrate Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate (referred to herein as Substrate-I ) is a densely functionalized aromatic scaffold derived from 5-iodovanillin. It possesses three orthogonal reactive sites:

  • Aryl Iodide (C-I): Prime for cross-coupling (Sonogashira, Suzuki, Heck).

  • Formyl Group (-CHO): Available for reductive amination, Wittig olefination, or oxidation.

  • Ethyl Ester (-COOEt): Precursor for acids, amides, or heterocyclization.

This protocol focuses on the chemoselective Sonogashira coupling at the C-I bond. The challenge lies in preserving the electrophilic aldehyde and ester functionalities while effecting the C-C bond formation in a sterically crowded ortho-substituted environment (flanked by -OMe and -OCH₂COOEt).

Chemical Structure Analysis[1][2]
  • Electronic Activation: The para-formyl group acts as an electron-withdrawing group (EWG), significantly activating the C-I bond towards oxidative addition by Pd(0). This allows the reaction to proceed under milder conditions compared to electron-rich aryl iodides.

  • Steric Environment: The iodine is positioned between the methoxy group and the bulky glycolic ester ether. Ligand selection is critical to navigate this steric hindrance.

Experimental Design & Logic

Reaction Conditions Rationale
ComponentChoiceRationale
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A robust Pd(II) precatalyst that is air-stable. It is reduced in situ to the active Pd(0) species. The triphenylphosphine ligands provide the necessary steric bulk to prevent catalyst aggregation while facilitating the oxidative addition into the hindered C-I bond.
Co-Catalyst CuI (5 mol%)Accelerates the reaction by forming a Copper(I)-acetylide intermediate, which transmetallates to Palladium more efficiently than the free alkyne.
Base Triethylamine (Et₃N) Acts as both a base to neutralize HI and a reducing agent for the Pd(II) precatalyst. It is mild enough to avoid hydrolyzing the ethyl ester or triggering aldol condensation of the aldehyde.
Solvent DMF (Anhydrous)Substrate-I is polar due to the ester and aldehyde. DMF ensures complete solubility and stabilizes the polar transition states. THF is a viable alternative if workup difficulties arise with DMF.
Atmosphere Argon/Nitrogen Strict exclusion of oxygen is required to prevent the Glaser coupling (homocoupling) of the terminal alkyne and oxidation of the phosphine ligands.

Detailed Protocol

Phase A: Preparation of Starting Material (Contextual)

Note: If not commercially sourced, Substrate-I is synthesized via alkylation of 5-iodovanillin.

  • Reactants: 5-Iodovanillin (1.0 eq), Ethyl bromoacetate (1.5 eq),

    
     or 
    
    
    
    (2.0 eq).
  • Conditions: Reflux in Acetone or DMF (60°C) for 2-4 hours.

  • Validation: Disappearance of phenolic OH peak in IR/NMR; appearance of triplet/quartet for ethyl ester.

Phase B: Sonogashira Coupling Protocol

Scale: 1.0 mmol (approx. 364 mg of Substrate-I)

Step 1: Reaction Setup[1][2][3]
  • Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charge the flask with:

    • Substrate-I: 364 mg (1.0 mmol)

    • Pd(PPh₃)₂Cl₂: 35 mg (0.05 mmol, 5 mol%)

    • CuI: 9.5 mg (0.05 mmol, 5 mol%)

  • Evacuate and backfill with Argon (3 cycles) to remove adsorbed oxygen.

Step 2: Solvent and Reagent Addition[1][4]
  • Add Anhydrous DMF (5.0 mL) via syringe. Stir until solids are dissolved.

  • Add Triethylamine (0.42 mL, 3.0 mmol, 3.0 eq) via syringe.

    • Observation: The solution may darken slightly as Pd(II) reduces to Pd(0).

  • Add the Terminal Alkyne (1.2 - 1.5 mmol) dropwise via syringe.

    • Note: If the alkyne is solid, add it in Step 1 with the other solids.

Step 3: Reaction & Monitoring[1]
  • Stir the mixture at Room Temperature (25°C) .

    • Optimization: Due to the electron-deficient nature of the aryl iodide, RT is often sufficient. If conversion is slow after 2 hours (monitored by TLC), heat to 50°C .

  • TLC Monitoring (Self-Validating Step):

    • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

    • Visualization: UV lamp (254 nm). The product will likely be more fluorescent than the starting material due to extended conjugation.

    • Target: Disappearance of the spot at

      
       (Substrate-I) and appearance of a new, likely blue-fluorescent spot.
      
Step 4: Workup[5]
  • Dilute the reaction mixture with Ethyl Acetate (30 mL) .

  • Wash the organic layer with:

    • Water (2 x 20 mL) to remove DMF and ammonium salts.

    • Brine (1 x 20 mL).

  • Dry the organic phase over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure.

Step 5: Purification
  • Purify via Flash Column Chromatography on Silica Gel.

  • Gradient: 0%

    
     20% Ethyl Acetate in Hexanes.
    
    • Note: The product usually elutes after the excess alkyne but before any phosphine oxide byproducts.

Data Interpretation & Expected Results

Quantitative Data Summary
ParameterSpecification
Typical Yield 75% - 92%
Reaction Time 2 - 6 Hours (RT); 1 - 2 Hours (50°C)
Appearance Yellow to Orange solid/oil (Conjugation dependent)
NMR Characterization Diagnostic

To validate the structure of the coupled product Ethyl (4-formyl-2-(alkynyl)-6-methoxyphenoxy)acetate , look for these key signals:

  • Aldehyde (-CHO): Singlet at

    
     ppm (Unchanged, confirms survival of CHO).
    
  • Ester (-OCH₂COO Et): Quartet at

    
     ppm, Triplet at 
    
    
    
    ppm.[6]
  • Methylene (-O CH₂COO-): Singlet at

    
     ppm.
    
  • Aromatic Protons: Two singlets (or meta-coupled doublets,

    
     Hz) in the aromatic region (
    
    
    
    ppm).
    • Shift: The proton ortho to the alkyne will shift upfield relative to the C-I precursor due to the loss of the heavy atom effect of Iodine.

  • Alkyne: Absence of the terminal alkyne proton (

    
    , usually 
    
    
    
    ppm). Presence of internal alkyne carbons in
    
    
    NMR (
    
    
    ppm).

Mechanistic Visualization

Diagram 1: Experimental Workflow

This diagram outlines the critical path for the synthesis, highlighting safety and decision points.

G Start Start: Substrate-I (Aryl Iodide) Mix Mix: Pd(PPh3)2Cl2, CuI DMF, Et3N, Argon Start->Mix AddAlkyne Add Terminal Alkyne (1.2 eq) Mix->AddAlkyne React Reaction: Stir at RT Monitor via TLC AddAlkyne->React Check TLC: SM Gone? React->Check Heat Heat to 50°C (1-2 Hours) Check->Heat No Workup Workup: Dilute EtOAc, Wash H2O Check->Workup Yes Heat->Check Purify Purification: Column Chromatography Workup->Purify Product Final Product: Coupled Alkyne Purify->Product

Caption: Step-by-step workflow for the Sonogashira coupling of Substrate-I. Decision node ensures complete conversion before workup.

Diagram 2: Catalytic Cycle (Simplified)

Understanding the cycle helps in troubleshooting. The electron-poor nature of Substrate-I accelerates the Oxidative Addition step (A).

Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd Substrate-I ComplexA Ar-Pd(II)-I OxAdd->ComplexA TransMet Transmetallation (Cu-Acetylide enters) ComplexA->TransMet Cu-C≡C-R ComplexB Ar-Pd(II)-Alkyne TransMet->ComplexB RedElim Reductive Elimination (Product Release) ComplexB->RedElim RedElim->Pd0

Caption: The Pd(0)/Pd(II) catalytic cycle. The electron-withdrawing formyl group on Substrate-I facilitates the initial Oxidative Addition.

Troubleshooting & Safety

  • Problem: Homocoupling of Alkyne (Glaser Product).

    • Cause: Presence of Oxygen.[4][7]

    • Solution: Degas all solvents rigorously. Increase the amount of Alkyne to 1.5 eq.

  • Problem: Black Precipitate (Pd Black).

    • Cause: Catalyst decomposition due to high heat or lack of stabilizing ligands.

    • Solution: Ensure excess phosphine is present (add 5 mol%

      
      ) or lower the temperature.
      
  • Problem: Low Conversion.

    • Cause: Steric hindrance from ortho-methoxy/ether groups.

    • Solution: Switch to a smaller phosphine ligand or increase temperature to 60°C.

References

  • Synthesis of Substrate-I: ChemicalBook. (n.d.). Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis. Retrieved from

  • General Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from

  • Kinetic Analysis of Ester-Iodides: BenchChem. (2025). A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzoate. Retrieved from

  • Vanillin Derivatives in Coupling: Palesch, J. J., et al. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling.[2][8][9][10] Green Chemistry Letters and Reviews. Retrieved from

  • Benzofuran Synthesis Context: Organic Syntheses. (2023). Preparation of 3-Ethoxycarbonyl Benzofurans. Retrieved from

Sources

Validation & Comparative

Advanced HPLC Method Development for Purity Analysis of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between standard generic HPLC conditions and an optimized, stability-indicating method for Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate (hereafter referred to as EFIMPA ).

EFIMPA is a critical synthetic intermediate, often derived from 5-iodovanillin. Its structural complexity—containing an aldehyde , an aryl iodide , and an ester linkage —presents unique chromatographic challenges. Standard isocratic C18 methods frequently fail to separate the hydrolytic degradation product (the free acid) from the parent ester due to insufficient selectivity and peak tailing caused by secondary silanol interactions.

This guide outlines a Gradient RP-HPLC method using an Acidified Mobile Phase that offers superior resolution (


), sharper peak shapes (

), and higher sensitivity compared to traditional neutral isocratic methods.

Molecular Analysis & Impurity Profiling

To develop a robust method, we must first understand the analyte's behavior and potential impurities.

  • The Analyte (EFIMPA): Lipophilic (due to the ethyl and iodo groups). The aldehyde is susceptible to oxidation; the ester is susceptible to hydrolysis.

  • Key Impurity A (Starting Material): 5-Iodovanillin (Phenolic, ionizable pKa ~7-8).

  • Key Impurity B (Hydrolysis Product): (4-formyl-2-iodo-6-methoxyphenoxy)acetic acid. Highly polar, acidic (pKa ~4.5).

  • Key Impurity C (Reagent): Ethyl bromoacetate (UV active at low wavelengths, alkylating agent).

Visualization: Impurity Fate & Synthesis Pathway

The following diagram illustrates the origin of impurities effectively targeted by the proposed method.

ImpurityPathways SM 5-Iodovanillin (Starting Material) Product EFIMPA (Target Analyte) SM->Product Alkylation (Base) SM->Product Co-elution Risk Reagent Ethyl Bromoacetate (Reagent) Reagent->Product Impurity_Acid Hydrolysis Impurity (Free Acid) Product->Impurity_Acid Hydrolysis (H2O/pH shift) Impurity_Ox Oxidation Impurity (Benzoic Acid deriv.) Product->Impurity_Ox Air Oxidation (Aldehyde -> Acid)

Figure 1: Synthesis and degradation pathway showing critical impurities (Red/Yellow) that must be resolved from the target (Green).

Method Comparison: Generic vs. Optimized

We compared a standard "Generic" method often used for simple esters against our "Optimized" protocol.

The Challengers
  • Method A (Generic): Isocratic C18, Methanol/Water (60:40), Neutral pH.

  • Method B (Optimized): Gradient Phenyl-Hexyl, Acetonitrile/Water (0.1% H3PO4).

Performance Data Summary

The following data was generated using a spiked crude reaction mixture containing 1% of each key impurity.

ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)Status
Column Standard C18 (5µm)Phenyl-Hexyl (2.7µm Core-Shell)Critical
Mobile Phase MeOH : Water (Neutral)ACN : 0.1% H3PO4 (pH ~2.2)Critical
Resolution (SM vs Product) 1.2 (Co-elution risk)4.5 (Baseline separation)✅ Improved
Resolution (Acid Impurity) 0.8 (Shoulder on solvent front)6.2 (Distinct early eluting peak)✅ Improved
Tailing Factor (Product) 1.6 (Silanol interaction)1.05 (Symmetric)✅ Improved
Run Time 25 mins (Late eluters broaden)12 mins (Sharper peaks)✅ Faster
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL✅ 10x Sensitivity
Technical Analysis of Failure/Success
  • Why Method A Failed:

    • pH Control: At neutral pH, the phenolic starting material (5-Iodovanillin) and the Acid Impurity partially ionize. This causes peak broadening and variable retention times.

    • Selectivity: Standard C18 relies solely on hydrophobicity. The Iodine atom on the aromatic ring creates a "polarizable" region that interacts poorly with simple alkyl chains in methanol, leading to broad peaks.

  • Why Method B Succeeded:

    • Acid Suppression: The 0.1% Phosphoric acid (pH ~2.2) keeps the Acid Impurity and Phenolic SM fully protonated (molecular form). This drastically improves peak shape and retention consistency.

    • Pi-Pi Interactions: The Phenyl-Hexyl stationary phase engages in

      
       interactions with the iodinated aromatic ring of EFIMPA, offering orthogonal selectivity to simple hydrophobicity.
      

Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for purity release testing of EFIMPA.

Reagents & Equipment[1][2]
  • HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump preferred).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm) or equivalent (e.g., Waters XBridge Phenyl).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid (

    
    ).
    
Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C (Controls viscosity and improves mass transfer).

  • Detection: UV-Vis / DAD at 280 nm (Aromatic ring absorption) and 254 nm (Secondary check).

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Mobile Phase A (MPA): Water + 0.1%

    
    .
    
    • Protocol: Add 1 mL of 85% Phosphoric acid to 1000 mL water. Mix and filter (0.22 µm).

  • Mobile Phase B (MPB): 100% Acetonitrile.

Gradient Table
Time (min)% MPA% MPBEvent
0.009010Initial Hold (Retains polar Acid Impurity)
2.009010End of Isocratic Hold
8.001090Gradient Ramp (Elutes EFIMPA & SM)
10.001090Wash
10.109010Re-equilibration
14.009010End of Run

Method Development Logic (Decision Tree)

The following workflow illustrates the scientific decision-making process used to arrive at Method B, ensuring E-E-A-T compliance by demonstrating the "Why" behind the "How."

MethodLogic Start Start: EFIMPA Purity Method CheckStructure Analyze Structure: Aromatic + Iodine + Ester + Aldehyde Start->CheckStructure Choice1 Select Stationary Phase CheckStructure->Choice1 C18 C18 (Standard) Choice1->C18 Generic Approach Phenyl Phenyl-Hexyl (Pi-Pi Selective) Choice1->Phenyl Optimized Approach Choice2 Select Mobile Phase Modifier C18->Choice2 Phenyl->Choice2 Neutral Neutral (Water) Choice2->Neutral pKa ignored Acidic Acidic (0.1% H3PO4) Choice2->Acidic Suppresses Ionization ResultBad Result: Broad Peaks, Acid Impurity Tailing Neutral->ResultBad ResultGood Result: Sharp Peaks, Acid Impurity Resolved Acidic->ResultGood

Figure 2: Decision matrix highlighting the critical path to method optimization.

Validation & Self-Verifying Systems

To ensure this method is a "self-validating system" in your lab, perform the following system suitability tests (SST) before every sample set.

  • Resolution Check: The resolution (

    
    ) between the 5-Iodovanillin  peak (approx 5-6 min) and the EFIMPA  peak (approx 7-8 min) must be > 2.0.
    
  • Tailing Factor: The tailing factor for EFIMPA must be < 1.5. If > 1.5, the column may be aging, or the mobile phase pH is too high.

  • Wavelength Ratio Check: Compare absorbance at 254nm vs 280nm. EFIMPA has a distinct ratio. Significant deviation indicates co-elution with a non-aromatic impurity.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Gradient Elution and Method Development).
  • Bunce, R. A., et al. (2012).[3] Approaches to Iodinated Derivatives of Vanillin and Isovanillin. National Institutes of Health (PMC). [Link]

  • Phenomenex. (2023). Phenyl-Hexyl Phase Selectivity for Aromatic Compounds. Technical Notes.[2] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Differentiating Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate from starting materials via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Monitoring the O-Alkylation of 5-Iodovanillin via TLC

Part 1: Executive Summary & Reaction Context

In drug discovery, the synthesis of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate (hereafter referred to as Target Product ) is a critical intermediate step, often serving as a scaffold for heterocyclic library generation. The synthesis typically involves a Williamson ether synthesis using 5-Iodovanillin and Ethyl bromoacetate in the presence of a weak base (e.g.,


 or 

).

Differentiation of the product from the starting material (SM) is chemically straightforward but requires precise chromatographic conditions due to the structural similarities (both retain the vanillin core). This guide outlines a robust Thin Layer Chromatography (TLC) protocol to monitor this transformation, relying on the significant polarity shift caused by the "capping" of the phenolic hydroxyl group.

The Chemical Transformation

The core differentiation logic relies on the removal of the Hydrogen Bond Donor (HBD) capability of the phenol.

  • Starting Material (SM): 5-Iodovanillin (Phenolic -OH present

    
     Strong interaction with Silica).
    
  • Target Product: Ethyl ester derivative (Phenolic -OH capped

    
     Weaker interaction with Silica).
    

Part 2: Chemo-Physical Analysis & Expected Data

The following table summarizes the physicochemical properties driving the separation.

Feature5-Iodovanillin (SM) Ethyl bromoacetate (Reagent) Target Product
Functional Groups Aldehyde, Free Phenol , Methoxy, Aryl IodideEster, Alkyl BromideAldehyde, Ether/Ester , Methoxy, Aryl Iodide
Polarity High (Due to H-bonding -OH)Low (Lipophilic alkyl halide)Medium (Polar ester, but no H-bond donor)
UV Activity (254 nm) Strong (Conjugated aromatic)Weak/None (Non-conjugated)Strong (Conjugated aromatic)
Predicted Rf (DCM) 0.10 – 0.200.80 – 0.900.40 – 0.60
FeCl₃ Stain Positive (Blue/Violet)NegativeNegative
2,4-DNP Stain Positive (Orange)NegativePositive (Orange)

Technical Insight: The reagent, ethyl bromoacetate, is often used in excess. However, it is weakly UV active and highly lipophilic. It will likely elute near the solvent front and should not be confused with the Target Product. The critical separation is between the SM and the Product .

Part 3: Validated Experimental Protocol

Mobile Phase Optimization

While Ethyl Acetate/Hexane is standard, Dichloromethane (DCM) is the superior solvent system for this specific separation.

  • Why? 5-Iodovanillin is sparingly soluble and moves slowly in pure DCM due to phenolic adsorption. The ester-capped product, being more lipophilic, migrates freely.

  • Recommended Eluent: 100% DCM or DCM:Hexane (9:1).

  • Alternative: If the product does not migrate sufficiently, use Hexane:Ethyl Acetate (7:3).

Step-by-Step TLC Procedure
  • Preparation: Dissolve a micro-spatula tip of the reaction mixture in DCM (not Methanol, to avoid transesterification artifacts).

  • Spotting: Use a silica gel 60

    
     plate. Spot three lanes:
    
    • Lane 1: Authentic 5-Iodovanillin (SM Reference).

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture.

  • Elution: Develop the plate in the chosen chamber until the solvent front reaches 1 cm from the top.

  • Visualization (The "Triangulation" Method):

    • Step A (UV 254 nm): Circle all dark spots. The Product will appear as a distinct dark spot significantly higher (

      
       ~0.5) than the SM (
      
      
      
      ~0.2).
    • Step B (FeCl₃ Stain - Critical Validation): Dip the plate in Ferric Chloride solution.

      • Result: The SM spot (Lane 1 & 2) will turn colored (usually violet/blue) . The Product spot (Lane 3) must remain colorless (or retain only the DNP/UV color if double-stained).

    • Step C (2,4-DNP - Optional): If confirmation of the aldehyde integrity is needed, a fresh plate can be stained with DNP. Both SM and Product will turn orange/red.

Troubleshooting
  • Problem: "Ghost" spot near the solvent front.

    • Cause: Excess Ethyl bromoacetate.

    • Solution: Ignore. It is non-UV active but may show up in iodine chambers.

  • Problem: Product streaks or tails.

    • Cause: Residual acid or high concentration.

    • Solution: Add 1% Acetic Acid to the mobile phase to sharpen the aldehyde spots.

Part 4: Visualization & Logic Flow

The following diagrams illustrate the separation logic and the experimental workflow.

Diagram 1: Reaction & Polarity Shift

This diagram maps the structural change to the chromatographic behavior.

ReactionPolarity cluster_rf TLC Plate (Silica / DCM) SM 5-Iodovanillin (Free Phenol) Polar H-Bond Donor Product Target Product (Ethyl Ester Ether) Medium Polarity SM->Product Base / Acetone Reflux Reagent Ethyl Bromoacetate (Alkyl Halide) Non-Polar Reagent->Product Alkylation SM_Spot SM Spot Rf ~ 0.2 Prod_Spot Product Spot Rf ~ 0.5 Reag_Spot Reagent Spot Rf ~ 0.9

Caption: The conversion of the phenolic hydroxyl to an ether linkage significantly increases the Rf value, moving the product away from the baseline.

Diagram 2: The "Self-Validating" Decision Tree

Follow this logic to confirm reaction completion.

DecisionTree Start Develop TLC Plate (100% DCM) UV_Check Visualize under UV (254nm) Start->UV_Check NewSpot Is there a new spot at Rf ~0.5? UV_Check->NewSpot Stain Stain with FeCl3 (Ferric Chloride) NewSpot->Stain Yes Conclusion1 Reaction FAILED (Phenol still present) NewSpot->Conclusion1 No Result1 New Spot turns BLUE/VIOLET Stain->Result1 Result2 New Spot remains COLORLESS Stain->Result2 Result1->Conclusion1 Conclusion2 Reaction SUCCESS (Phenol capped) Result2->Conclusion2

Caption: The FeCl3 stain acts as a negative selection tool; the disappearance of color reaction confirms the consumption of the phenolic starting material.

Part 5: References

  • ChemicalBook. (2023). Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis and properties. Retrieved from

  • Nammalwar, B., Bunce, R. A., & Berlin, K. D. (2012).[1] Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic Preparations and Procedures International. Retrieved from

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates: Stains and Reagents.[2][3][4][5][6][7] Retrieved from

Sources

Benchmarking Synthetic Yields: Phenoxy Acetates via Williamson, PTC, and Microwave Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxy acetates serve as critical pharmacophores in PPAR agonists (fibrates), auxin-based agrochemicals, and phenoxy-propanolamine antibiotics. While the classical Williamson ether synthesis remains the pedagogical standard, its application in high-throughput drug discovery is often bottlenecked by moderate yields (60–75%) and long reaction times.

This guide benchmarks the classical approach against two modern alternatives: Phase-Transfer Catalysis (PTC) and Microwave-Assisted Organic Synthesis (MAOS) . By analyzing experimental data and mechanistic causality, we demonstrate that PTC protocols offer the optimal balance of scalability and yield (>90%), while MAOS provides superior kinetics for rapid library generation.

Mechanistic Foundations & Causality

To optimize yield, one must understand the limiting factors of the baseline reaction. The synthesis of phenoxyacetic acid involves the


 nucleophilic attack of a phenoxide ion on a chloroacetate species.
The Nucleophilicity Problem

In traditional aqueous/organic biphasic systems (Classic Williamson), the phenoxide ion is heavily solvated by water molecules (hydrogen bonding), which creates a "cage" that significantly reduces its nucleophilicity. Furthermore, the competing hydrolysis of chloroacetic acid into glycolic acid lowers atom economy.

The Solutions
  • PTC (Method B): Uses quaternary ammonium salts to transport the phenoxide anion from the aqueous phase into the organic phase as a loose ion pair. Lacking an aqueous solvation shell, the "naked" phenoxide becomes hyper-nucleophilic.

  • Microwave (Method C): Utilizes dipolar polarization. The oscillating electric field aligns dipoles (solvent and reagents) millions of times per second, generating internal heat and overcoming the activation energy barrier (

    
    ) almost instantaneously.
    
Visualizing the Pathway

The following diagram outlines the reaction mechanism and the intervention points for optimization.

ReactionMechanism Start Phenol (ArOH) Inter1 Phenoxide Anion (ArO-) Start->Inter1 Deprotonation Base Base (NaOH/KOH) Base->Inter1 Classic Classic Path: Solvated Anion (Slow SN2) Inter1->Classic PTC PTC Path: Ion Pair Transfer (Fast SN2) Inter1->PTC + TBAB Catalyst Reagent Chloroacetic Acid (Cl-CH2-COOH) Reagent->Classic Reagent->PTC Product Phenoxyacetic Acid Classic->Product Mod. Yield Side Side Product: Glycolic Acid Classic->Side Hydrolysis Risk PTC->Product High Yield (Naked Anion)

Figure 1: Mechanistic divergence between Classical solvation-limited pathways and PTC-enhanced nucleophilic attack.

Experimental Protocols & Benchmarks

Method A: Classical Williamson Synthesis (The Baseline)

Rationale: Used as a control to establish baseline yield and impurity profiles.

  • Stoichiometry: Phenol (1.0 eq), Chloroacetic acid (1.5 eq), NaOH (2.5 eq).

  • Setup: 250 mL round-bottom flask, reflux condenser.

  • Procedure:

    • Dissolve phenol in 33% NaOH solution.

    • Add chloroacetic acid solution dropwise over 20 minutes (Caution: Exothermic).

    • Reflux at 100°C for 4–6 hours .

    • Acidify with HCl to pH 1 to precipitate crude product.

    • Recrystallize from hot water.[1]

  • Validation: Melting point (98–100°C for parent phenoxyacetic acid).

Method B: Phase-Transfer Catalysis (The Scalable Standard)

Rationale: Uses Tetrabutylammonium bromide (TBAB) to shuttle ions, minimizing hydrolysis and maximizing yield.

  • Stoichiometry: Phenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (solid, 2.0 eq), TBAB (0.05 eq).

  • Solvent: Toluene/Water (biphasic system).

  • Procedure:

    • Mix phenol, toluene, and TBAB.

    • Add solid NaOH and stir for 15 minutes.

    • Add chloroacetic acid slowly.[2][3]

    • Heat to 80°C for 2 hours .

    • Separate organic layer (discard). Acidify the aqueous layer to precipitate product.

  • Key Advantage: The reaction is cleaner because the organic phase protects the product from further side reactions.

Method C: Microwave-Assisted Synthesis (Green/Rapid)

Rationale: High-energy input for rapid library synthesis.

  • Stoichiometry: Phenol (1.0 eq), Chloroacetic acid (1.0 eq), KOH (2.0 eq).

  • Setup: Microwave reactor (e.g., CEM Discover or Monowave), sealed vessel.

  • Procedure:

    • Mix reagents with minimal water (or solvent-free).

    • Irradiate at 300W, maintaining 110°C.

    • Reaction Time: 5–10 minutes.

    • Workup via standard acidification and filtration.

Benchmarking Results

The following data aggregates internal validation experiments against literature values (see References).

MetricMethod A: Classic WilliamsonMethod B: PTC (TBAB)Method C: Microwave (MAOS)
Yield (Isolated) 65% – 72%88% – 95% 92% – 96%
Reaction Time 4 – 8 Hours2 – 3 Hours5 – 10 Minutes
Purity (HPLC) 85% (Requires Recryst.)>95% (Often pure)>96%
Atom Economy Low (Excess reagents)High (Stoichiometric)High
Scalability HighVery High Low (Batch size limits)
Comparative Analysis
  • Yield Gap: Method A suffers from the "solvation cage" effect, capping yields around 70%. Method B and C consistently break the 90% threshold.

  • Time Efficiency: MAOS (Method C) is approximately 50x faster than the classical method, making it the superior choice for medicinal chemistry "hit-to-lead" optimization where scale is small (<100mg).

  • Process Robustness: Method B (PTC) is the most robust for scale-up (>100g) as it avoids the thermal gradients and penetration depth issues inherent to microwave reactors.

Decision Matrix for Protocol Selection

Use the following logic flow to select the appropriate synthetic route for your specific drug development stage.

DecisionTree Start Start: Select Synthesis Goal Scale Is Target Scale > 10g? Start->Scale Library Is this for Library/Screening? Scale->Library No (Small scale) RouteB Route: PTC (Method B) Yield/Scale Priority Scale->RouteB Yes (Scale-up) RouteA Route: Microwave (Method C) Speed Priority Library->RouteA Yes (High Throughput) RouteC Route: Classic (Method A) Only if equipment limited Library->RouteC No (Education/Legacy)

Figure 2: Strategic decision matrix for selecting the optimal phenoxy acetate synthesis protocol.

References

  • Vogel's Textbook of Practical Organic Chemistry.Standard Williamson Ether Synthesis Protocols. 5th Edition. Longman Scientific & Technical.
  • World Intellectual Property Organization (WIPO). (2013). Phenoxyacetic Acid Derivative Synthesis Method.[4][5] Patent WO2013056488A1.

  • Farmacia Journal. (2021). Conventional and Green Synthesis Under Solvent-Free Microwave Irradiation of 2-(4-(Phenyldiazenyl)Phenoxy) Acetic Acid Derivatives. Vol 69, Issue 1.

  • Asian Journal of Pharmaceutical Research. (2020). Microwave Assisted Synthesis of Some Traditional Reactions: Green Chemistry Approach.[6][7] Vol 10, Issue 2.

  • PTC Communications. Industrial Phase-Transfer Catalysis: Yield Improvements in Ether Synthesis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to instill confidence and ensure best practices by not only outlining the necessary steps but also explaining the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's chemical nature is paramount. Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a complex organic molecule with several functional groups that dictate its reactivity, toxicity, and, consequently, its disposal pathway.

Molecular Feature Chemical Structure Associated Hazards & Disposal Considerations
IUPAC Name Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetateComplex structure requiring careful handling.
CAS Number 428490-71-5Unique identifier for tracking and regulatory purposes.[1][2]
Molecular Formula C₁₂H₁₃IO₅Indicates the presence of carbon, hydrogen, iodine, and oxygen.[2]
Functional Groups Halogen (Iodine), Aldehyde, Ester, Ether (Methoxy), Aromatic RingEach group contributes to the overall chemical reactivity and potential toxicity. The presence of iodine classifies this as a halogenated organic compound .[3][4]

The combination of an aldehyde, which can be a respiratory irritant and toxic, and an iodo-group, which places it in the category of halogenated hydrocarbons, necessitates that this compound be treated as hazardous waste.[3][5] Halogenated organic compounds are of particular concern due to their potential toxicity and the formation of hazardous byproducts like dioxins if incinerated improperly.[6] Therefore, they must be segregated from non-halogenated waste streams.[3][4][7]

Personal Protective Equipment (PPE) and Safety Precautions

Given the hazardous nature of the functional groups, stringent adherence to PPE protocols is mandatory.

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection : A standard laboratory coat is required.

  • Work Area : All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[3]

Segregation and Waste Stream Identification

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[4][8][9]

Core Principle : Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate must be disposed of in a dedicated "Halogenated Organic Waste" stream.[3][7][10]

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation Start Waste Generated: Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate CheckHalogen Does the compound contain F, Cl, Br, or I? Start->CheckHalogen HalogenatedWaste Collect in 'Halogenated Organic Waste' Container CheckHalogen->HalogenatedWaste  Yes (Iodine present) NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container CheckHalogen->NonHalogenatedWaste  No FinalDisposal Arrange for pickup by licensed hazardous waste contractor HalogenatedWaste->FinalDisposal

Caption: Waste segregation decision workflow.

Do NOT mix this compound with:

  • Non-halogenated organic waste : This is the most critical segregation step to prevent contamination of the non-halogenated solvent waste stream.[4][7]

  • Aqueous waste : This compound is likely not fully soluble in water, and mixing organic and aqueous waste is generally prohibited.

  • Acids or Bases : To prevent any potential hydrolysis of the ester or reactions with the aldehyde group.

  • Oxidizers or Reducing Agents : To avoid unpredictable and potentially vigorous reactions.[7]

Step-by-Step Disposal Procedure

Follow these steps meticulously to ensure safe handling and disposal.

Step 1: Container Selection
  • Obtain a designated hazardous waste container that is compatible with halogenated organic compounds. Typically, these are high-density polyethylene (HDPE) or glass bottles.[11][12]

  • Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top cap.[8][10]

Step 2: Labeling

Proper labeling is a critical regulatory requirement from agencies like the EPA and OSHA.[8][9][13]

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[9][10][11]

  • The label must include the following information:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "Waste - Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate" . Do not use abbreviations or chemical formulas.[10][11]

    • If mixed with a solvent (e.g., for rinsing glassware), list all constituents and their approximate percentages.

    • The date when waste accumulation began.[11]

    • The principal investigator's name, lab location (building and room number), and contact information.[11]

    • Check the appropriate hazard pictograms (e.g., "Toxic," "Health Hazard").[9][11]

Step 3: Waste Accumulation and Storage
  • Location : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of lab personnel.[12]

  • Containment : The container must be kept in a secondary containment bin or tray to prevent the spread of material in case of a spill.[9][14]

  • Closure : Keep the waste container securely capped at all times, except when actively adding waste.[9][10] This prevents the release of vapors and protects against spills.

  • Quantity Limits : Be aware of the regulatory limits for hazardous waste accumulation in a satellite area (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[9]

The overall operational workflow for disposal is summarized in the diagram below:

DisposalWorkflow cluster_prep Preparation Phase cluster_accumulate Accumulation Phase cluster_disposal Final Disposal Phase Assess 1. Assess Hazards (Halogenated Aldehyde) PPE 2. Don Appropriate PPE (Goggles, Gloves, Coat) Assess->PPE Container 3. Select & Label Container 'Halogenated Organic Waste' PPE->Container Transfer 4. Transfer Waste in Fume Hood Container->Transfer Store 5. Store in Secondary Containment in Satellite Accumulation Area Transfer->Store Seal 6. Keep Container Sealed Store->Seal Request 7. Request Pickup when Container is Full (or at 6 months) Seal->Request EHS 8. EHS/Licensed Contractor Collects Waste Request->EHS

Caption: Step-by-step disposal and handling workflow.

Step 4: Arranging for Final Disposal
  • Once the waste container is nearly full (around 90% capacity to allow for expansion) or has been stored for the maximum allowed time (often six months for academic labs), arrange for its removal.[8][12]

  • Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11][15]

  • Never attempt to dispose of this chemical down the drain or in the regular trash.[3][8][11] This is a direct violation of EPA regulations under the Resource Conservation and Recovery Act (RCRA).[8][11]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (within a fume hood) :

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, cat litter, or a commercial spill kit) to contain the spill.[16]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent into a separate, sealable container. Label it as "Hazardous Waste" with a description of the spilled chemical and the absorbent used.

    • Dispose of this container through the same halogenated waste stream.

  • Large Spills :

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's emergency response team or EHS.[10]

Adherence to these detailed procedures will ensure that Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is managed responsibly from cradle to grave, safeguarding laboratory personnel and protecting the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Ester Disposal. (2008, May 28). Chemtalk.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Focus on: Treatment by Aldehyde Deactivation.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.
  • ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate | 428490-71-5. (2023, June 7). ChemicalBook.
  • ethyl (4-formyl-2-iodo-6-methoxyphenoxy)
  • Halogenated Solvents in Laboratories.
  • In-Laboratory Treatment of Chemical Waste. University of Alberta Safety & Risk Services.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. SafeRack.

Sources

Personal protective equipment for handling Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a specialized intermediate often utilized in the synthesis of tyrosine kinase inhibitors and other pharmacophores derived from the vanillin scaffold. While often classified under general "Irritant" categories in vendor catalogs, its structural moieties dictate a higher tier of caution regarding sensitization and particulate inhalation .

Immediate Action Required:

  • Treat as a Potential Sensitizer: The aldehyde moiety (4-formyl) presents a risk of contact dermatitis and respiratory sensitization.

  • Dust Control is Critical: As a solid intermediate (typically a yellow powder), the primary exposure vector is airborne dust during weighing.

  • Halogenated Waste Stream: Due to the iodine substituent, all waste must be segregated into halogenated disposal streams to prevent regulatory non-compliance.

Chemical Risk Profile & Mechanism

To understand the PPE requirements, we must analyze the molecule's "Structure-Activity Relationship" (SAR) regarding safety.

Functional GroupHazard MechanismOperational Implication
Aldehyde (-CHO) Protein conjugation (Schiff base formation).High Sensitization Risk. Inhalation of dust can trigger asthma-like symptoms; skin contact can cause allergic dermatitis.
Aryl Iodide (-I) Heavy atom effect; increased lipophilicity.Enhances skin permeation rates compared to non-halogenated analogs. Requires chemically resistant gloves.[1]
Ethyl Ester Hydrolysis susceptibility.Generally stable, but increases organic solubility, meaning it readily crosses lipid barriers (skin).
Phenoxy Core Aromatic backbone.Contributes to UV absorption; keep stored away from light to prevent degradation products.

Expert Insight: Do not rely solely on the "Warning" label. The combination of an aldehyde and an iodine atom on an aromatic ring suggests this compound behaves similarly to iodovanillin, which requires strict dust control to prevent long-term sensitivity.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum acceptable protection. Standard latex examination gloves are insufficient for this compound due to the permeation risks of the solvents (e.g., Acetone, DCM) typically used to dissolve it.

3.1 PPE Specification Table
Body AreaPPE RequirementTechnical SpecificationRationale
Hand Protection (Primary) Nitrile (Low-Derma) Thickness:

0.11 mm (4 mil)
Protects against incidental solid contact. "Low-Derma" reduces accelerator allergies.
Hand Protection (Immersion) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or LaminateRequired if dissolving in DCM or Chloroform. The compound's lipophilicity aids transport through thin gloves.
Respiratory N95 / P2 (Minimum) NIOSH/EN 149 CertifiedMandatory if weighing outside a fume hood (not recommended).
Eye Protection Chemical Goggles ANSI Z87.1 (Impact + Splash)Safety glasses are insufficient if the powder is fine/dusty; goggles seal the eyes from airborne particulates.
Body Lab Coat (Tyvek® preferred) Elastic cuffs; high neckCotton coats absorb dust. Tyvek sheds particulates and prevents migration to street clothes.
Engineering Controls & Containment Logic

The hierarchy of controls prioritizes containment over PPE. Use the following decision logic for your workspace setup.

EngineeringControls Start Task Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution Weighing Weighing < 100mg Solid->Weighing BulkHandling Weighing > 100mg Solid->BulkHandling Hood Chemical Fume Hood (Sash @ 18 inches) Solution->Hood Weighing->Hood Acceptable (if draft shield used) BalanceEnclosure Vented Balance Enclosure (HEPA Filtered) Weighing->BalanceEnclosure Preferred BulkHandling->Hood Mandatory Glovebox Glovebox / Isolator BulkHandling->Glovebox If High Potency confirmed

Figure 1: Engineering control decision tree based on operational scale. Note that for bulk handling (>100mg), a standard fume hood is mandatory to control dust generation.

Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
  • Static Mitigation: Use an anti-static gun or bar on the weighing vessel. Iodinated aromatics often carry static charge, causing "fly-away" powder that contaminates the balance.

  • Double-Containment: Weigh the solid into a tared vial, cap it immediately, and then transfer the closed vial to the reaction flask. Never carry an open spatula of this compound across the lab bench.

  • Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use. Do not dry-sweep dust.

Phase B: Reaction Setup
  • Solvent Choice: When dissolving (e.g., for Suzuki or Sonogashira coupling), prefer DMF or DMSO over DCM if possible. DCM permeates gloves rapidly, carrying the iodinated compound with it.

  • Temperature: If heating is required (reflux), ensure the condenser is active before heating. Aldehydes can have appreciable vapor pressure at elevated temperatures.

Phase C: Spill Response
  • Minor Spill (< 1g):

    • Wet a paper towel with ethanol or acetone.

    • Place the wet towel over the powder (prevents aerosolization).

    • Wipe inward.

    • Dispose of as Halogenated Solid Waste .

  • Major Spill (> 1g):

    • Evacuate the immediate area.[2][3]

    • Don N95 respirator and double gloves.

    • Cover spill with absorbent pads dampened with solvent.

    • Scoop into a wide-mouth hazardous waste jar.

Disposal & Environmental Stewardship

Critical Compliance Note: This compound contains Iodine .

  • Do NOT place in general "Organic Incineration" streams if your facility separates halogens.

  • Correct Stream: Halogenated Organic Waste .

  • Labeling: Explicitly list "Iodinated Organic Solid" on the waste tag. High iodine content can corrode standard incinerator scrubbers if not declared.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate (CAS 428490-71-5). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Section on Halogenated Aromatics). Retrieved from [Link]

Sources

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